Firefly Luciferin

Description

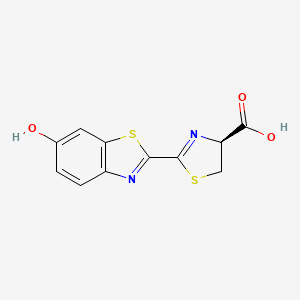

A benzothaizole which is oxidized by LUCIFERASES, FIREFLY to cause emission of light (LUMINESCENCE).

Properties

IUPAC Name |

(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGNCJDXODQBOB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894865 | |

| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] | |

| Record name | Firefly luciferin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2591-17-5 | |

| Record name | Firefly luciferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Firefly luciferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIREFLY LUCIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TBB02N29K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Luminescence of Life: A Technical Guide to the Discovery and Timeline of Firefly Luciferin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the fascinating journey of the discovery of firefly luciferin, from early observations of "cold light" to the elucidation of its chemical structure and the development of its myriad applications in modern science. We will explore the key scientific milestones, provide detailed experimental protocols for pivotal discoveries, and present quantitative data to offer a comprehensive resource for researchers in bioluminescence and beyond.

A Historical Odyssey: The Unraveling of Firefly's Light

The story of firefly luciferin is a testament to scientific curiosity and perseverance, spanning centuries of observation and decades of rigorous experimentation.

Early Glimmers of Understanding

Observations of bioluminescence date back to antiquity, with early records from Greek and Roman naturalists.[1] However, it was not until the late 19th century that the scientific investigation into the chemical nature of this "cold light" began in earnest.

In 1885 , French physiologist Raphaël Dubois conducted a seminal experiment using bioluminescent clams.[1][2] He demonstrated that the light-producing reaction involved two key components: a heat-stable, small molecule he named luciférine (luciferin), and a heat-labile, enzyme-like substance he called luciférase (luciferase).[1][2] This fundamental discovery laid the conceptual groundwork for all subsequent research in the field.

The American Firefly and the Role of ATP

The focus of luciferin research shifted to the common American firefly, Photinus pyralis, in the mid-20th century, largely through the pioneering work of William D. McElroy at Johns Hopkins University. In a landmark discovery in 1947 , McElroy demonstrated that the firefly's bioluminescent reaction was dependent on adenosine triphosphate (ATP) , the universal energy currency of cells.[3][4][5] This finding was a critical link between bioluminescence and cellular metabolism, opening the door to using the luciferin-luciferase system as a powerful tool for ATP detection.[5][6]

Isolation, Purification, and the Dawn of a New Era

The 1940s and 1950s were a period of intense effort to isolate and purify firefly luciferin. In 1949 , Bernard L. Strehler and William D. McElroy published their work on the purification of firefly luciferin, a crucial step towards its chemical characterization.[7] This early work involved laborious extraction from thousands of firefly lanterns.

A major breakthrough came in 1957 when B. Bitler and W. D. McElroy successfully isolated 9 mg of crystalline luciferin from approximately 15,000 fireflies.[8] This achievement paved the way for the definitive elucidation of its structure.

Cracking the Chemical Code: Structure and Synthesis

The final pieces of the puzzle fell into place in the early 1960s. In 1961 , Emil H. White , along with McElroy and their colleagues at Johns Hopkins University, determined the chemical structure of firefly luciferin as D-(-)-2-(6'-hydroxy-2'-benzothiazolyl)-Δ²-thiazoline-4-carboxylic acid.[2][9] They confirmed this structure through total chemical synthesis, a landmark achievement that allowed for the production of synthetic luciferin and its analogs.[2][9][10][11] This opened up a new era of research, enabling scientists to probe the mechanism of the bioluminescent reaction and to develop novel applications for this remarkable molecule.

The following diagram illustrates the key milestones in the discovery and historical timeline of firefly luciferin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Oxyluciferin, a luminescence product of firefly luciferase, is enzymatically regenerated into luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 7. Purification of firefly luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Firefly bioluminescence quantum yield and colour change by pH-sensitive green emission | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and scalable assembly of firefly luciferase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to D-Luciferin: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-luciferin, the substrate for firefly luciferase, is a cornerstone of bioluminescence-based reporter gene assays and in vivo imaging. Its unique chemiluminescent properties, which produce light upon enzymatic oxidation, have made it an invaluable tool in molecular biology, drug discovery, and preclinical research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and experimental applications of D-luciferin, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Physicochemical Properties

D-luciferin, chemically known as (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, is a heterocyclic organic molecule.[1][2] Its structure consists of a benzothiazole ring system linked to a thiazoline-4-carboxylic acid moiety.[1] The molecule exists in different forms, including the free acid and its more water-soluble potassium and sodium salts.[3][4][5][6]

Physicochemical Data

The following tables summarize the key physicochemical properties of D-luciferin and its common salts.

| Property | D-luciferin (Free Acid) | D-luciferin Potassium Salt | D-luciferin Sodium Salt |

| CAS Number | 2591-17-5[4][7] | 115144-35-9[8][9][10][11][12][13] | 103404-75-7[14] |

| Molecular Formula | C₁₁H₈N₂O₃S₂[2][7] | C₁₁H₇KN₂O₃S₂[8][10][11] | C₁₁H₇N₂NaO₃S₂[14] |

| Molecular Weight | 280.32 g/mol [7] | 318.41 g/mol [8][10][11][15] | 302.3 g/mol [6][14] |

| Appearance | Off-white to light yellow powder[16] | Light yellow solid[10][11] | - |

| Melting Point | 200-204 °C[16] | - | - |

| UV-Vis λmax | 268, 327 nm[8][9][16][17] | 268, 327 nm[8][9] | - |

| Bioluminescence λem | ~560 nm[4][10][18] | ~562 nm[14] | ~562 nm[14] |

| Quantum Yield | ~0.41 (under optimal conditions)[18] | - | - |

Solubility Data

| Solvent | D-luciferin (Free Acid) | D-luciferin Potassium Salt | D-luciferin Sodium Salt |

| Water | Insoluble[19] | ~40-60 mg/mL[3][11] | Up to 100 mg/mL[3][14] |

| DMSO | ≥28 mg/mL[19] | 10 mg/mL[8][9] | 100 mM[14] |

| DMF | 16.7 mg/mL[8] | - | - |

| Ethanol | Insoluble[19] | 0.25 mg/mL[8][9] | - |

| PBS (pH 7.2) | - | 10 mg/mL[8][9] | - |

Bioluminescence Mechanism

The light-emitting reaction of D-luciferin is catalyzed by the enzyme firefly luciferase in a two-step process that requires ATP and molecular oxygen.[20][21]

-

Adenylation: D-luciferin reacts with ATP to form luciferyl adenylate and pyrophosphate.[20]

-

Oxidative Decarboxylation: The luciferyl adenylate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone intermediate. This intermediate subsequently decarboxylates to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it releases a photon of light.[20][22]

The color of the emitted light can be influenced by the pH and the specific structure of the luciferase enzyme.[22]

Synthesis of D-luciferin

The chemical synthesis of D-luciferin has been a subject of interest since its structure was elucidated.[1] While several synthetic routes have been developed, a common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine.[23] More recent methods have focused on improving the efficiency and scalability of the synthesis, for instance, by utilizing Appel's salt to construct the luciferin core in a more streamlined fashion.[24] A general, simplified synthesis scheme is presented below.

Experimental Protocols

The following sections provide detailed methodologies for common in vitro and in vivo experiments using D-luciferin.

In Vitro Luciferase Assay

This protocol is designed to quantify luciferase activity in cell lysates.

Materials:

-

D-luciferin potassium or sodium salt

-

Luciferase Assay Buffer (e.g., 25 mM Tricine buffer pH 7.8, 15 mM MgSO₄, 1 mM DTT)

-

ATP solution (e.g., 3 mM)

-

Cell lysis buffer

-

Luminometer

Procedure:

-

Prepare D-luciferin Stock Solution: Dissolve D-luciferin salt in sterile, ATP-free water to a stock concentration of 15-30 mg/mL.[25][26] Aliquot and store at -20°C or -80°C, protected from light.[5][27]

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the D-luciferin stock solution and dilute it in Luciferase Assay Buffer containing ATP to a final concentration of 0.5-1 mM.[5]

-

Cell Lysis: Lyse cells expressing luciferase according to a standard protocol and collect the cell lysate.

-

Measurement: a. Pipette 5-10 µL of cell lysate into a luminometer-compatible microplate. b. Prime the luminometer with the D-luciferin working solution. c. Inject 200 µL of the D-luciferin working solution into each well. d. Immediately measure the luminescence with an integration time of 10 seconds.[5]

In Vivo Bioluminescence Imaging

This protocol outlines the procedure for imaging luciferase-expressing cells in a live animal model, typically a mouse.

Materials:

-

D-luciferin potassium or sodium salt

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

-

0.22 µm syringe filter

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Prepare D-luciferin Injection Solution: Dissolve D-luciferin salt in sterile DPBS to a final concentration of 15 mg/mL.[25][28] Sterilize the solution by passing it through a 0.22 µm syringe filter.[25][28]

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

-

Substrate Administration: Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight.[5][25]

-

Imaging: a. Place the anesthetized animal in the imaging chamber of the in vivo imaging system. b. Acquire a series of images over time to determine the peak signal intensity. The peak signal is typically observed 10-20 minutes after IP injection.[27][28][29] c. For subsequent experiments, image at the predetermined peak time point.

Conclusion

D-luciferin remains a vital tool for researchers in various fields. A thorough understanding of its chemical and physical properties, as well as the intricacies of its use in experimental settings, is crucial for obtaining reliable and reproducible data. This guide provides a comprehensive resource to aid in the effective application of D-luciferin in research and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Firefly Luciferin | C11H8N2O3S2 | CID 92934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. biotium.com [biotium.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. D-Luciferin, Potassium Salt [gbiosciences.com]

- 13. D -Luciferin = 98.0 HPLC 115144-35-9 [sigmaaldrich.com]

- 14. rndsystems.com [rndsystems.com]

- 15. D-Luciferin | AAT Bioquest [aatbio.com]

- 16. D-Luciferin | 2591-17-5 [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. D-Luciferin | AAT Bioquest [aatbio.com]

- 19. apexbt.com [apexbt.com]

- 20. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 21. A Comprehensive Exploration of Bioluminescence Systems, Mechanisms, and Advanced Assays for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Expedient synthesis of electronically modified luciferins for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. ohsu.edu [ohsu.edu]

- 26. bumc.bu.edu [bumc.bu.edu]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. sites.duke.edu [sites.duke.edu]

- 29. goldbio.com [goldbio.com]

The Enzymatic Cascade of Firefly Bioluminescence: A Technical Guide to the Luciferin-Luciferase Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic reaction steps of firefly luciferase with its substrate, luciferin. The intricate biochemical process, renowned for its high quantum efficiency, is a cornerstone of various biotechnological applications, including reporter gene assays, ATP detection, and in vivo imaging. This document details the reaction mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes.

The Core Reaction: A Two-Act Play

The bioluminescent reaction catalyzed by firefly luciferase is a multi-step process that can be broadly divided into two main stages: the adenylation of luciferin and its subsequent oxidative decarboxylation. The reaction requires the presence of D-luciferin, adenosine triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen (O2).[1][2][3]

Step 1: Adenylation of D-Luciferin

The process initiates with the binding of D-luciferin and MgATP to the active site of the firefly luciferase enzyme.[4] The carboxyl group of D-luciferin performs a nucleophilic attack on the α-phosphate of ATP, leading to the formation of a luciferyl-AMP mixed anhydride intermediate and the release of inorganic pyrophosphate (PPi).[1][3][5] This initial step activates the luciferin molecule for the subsequent oxidation.

Reaction: Luciferin + ATP --Luciferase, Mg2+--> Luciferyl-AMP + PPi[1]

Step 2: Oxidative Decarboxylation and Light Emission

The luciferyl-AMP intermediate then reacts with molecular oxygen.[1][4] This step involves the removal of a proton from the C4 carbon of the thiazoline ring of luciferin, forming a carbanion.[5][6] The carbanion reacts with O2 to form a transient, high-energy dioxetanone ring structure.[1][5] The instability of this four-membered ring leads to its spontaneous decarboxylation (loss of CO2), which generates an electronically excited state of oxyluciferin.[1][2][5] As the excited oxyluciferin molecule relaxes to its ground state, it releases a photon of light.[1][5] The color of the emitted light, typically yellow-green (around 550-570 nm), can be influenced by the microenvironment of the enzyme's active site.[1][7]

Reaction: Luciferyl-AMP + O2 → Oxyluciferin + AMP + CO2 + Light[1]

Side Reactions and Inhibition

A notable side reaction involves the oxidation of the luciferyl-AMP intermediate to dehydroluciferyl-AMP (L-AMP), which is considered a "dark" reaction as it does not produce light.[3][8] This process also generates hydrogen peroxide (H2O2) as a coproduct.[9] The product of the main bioluminescent reaction, oxyluciferin, is a potent inhibitor of luciferase.[1]

Quantitative Insights into the Reaction

The efficiency and kinetics of the firefly luciferase reaction have been extensively studied. The following tables summarize key quantitative data for researchers.

| Parameter | Value | Organism/Conditions | Reference |

| Michaelis Constant (Km) for D-Luciferin | 2.4 µM | Native Luciferase | [4] |

| 4.7 µM | Recombinant Luciferase | [4] | |

| ~10 µM | Purified Enzyme (in vitro) | [10] | |

| ~1 mM | In living cells | [10][11] | |

| Michaelis Constant (Km) for ATP | 25-250 µM | [11] | |

| Catalytic Constant (kcat) | 1.6 s⁻¹ | [12] | |

| 0.04 mol oxyluciferin / (mol luciferase · s) | [11] | ||

| Quantum Yield (QY) | 0.41 | Photinus pyralis | |

| 0.61 | Pyrearinus termitilluminans (click beetle) | [13][14] | |

| 0.43 | Luciola cruciata | [14] |

Table 1: Kinetic Parameters and Quantum Yield of the Firefly Luciferase Reaction.

Experimental Protocols

Performing a firefly luciferase assay is a standard method for quantifying gene expression, ATP levels, or cell viability. Below is a generalized protocol for a cell-based reporter assay using a luminometer.

Materials

-

Cells cultured in appropriate multi-well plates (e.g., 96-well plate)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 1X Passive Lysis Buffer)

-

Luciferase Assay Reagent (containing D-luciferin and ATP)

-

Luminometer (plate reader or single-tube)

Cell Lysis Protocol

-

Cell Culture: Plate and treat cells as required for the specific experiment in a multi-well plate.

-

Media Removal: Carefully aspirate the culture medium from the wells. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) before removing the medium.[15]

-

Washing: Gently wash the cells once with PBS.

-

Lysis: Add an appropriate volume of 1X Cell Lysis Buffer to each well (e.g., 20-100 µL for a 96-well plate).[16]

-

Incubation: Incubate the plate at room temperature for a minimum of 10-15 minutes on a rocking platform or orbital shaker to ensure complete lysis.[15][17]

-

Lysate Collection: The resulting cell lysate can now be used for the luciferase assay.

Luciferase Assay Protocol (Flash-Type)

-

Reagent Preparation: Prepare the firefly luciferase working solution by mixing the assay buffer with the D-luciferin substrate according to the manufacturer's instructions.[17] Allow the solution to equilibrate to room temperature before use.[18]

-

Luminometer Setup: Program the luminometer with the desired parameters, typically with a 1-2 second pre-read delay and a 10-second integration time for light measurement.

-

Sample Loading: Transfer 20-40 µL of cell lysate into the wells of a black or white opaque 96-well plate suitable for luminescence measurements.[16][17]

-

Reagent Injection and Measurement: Place the plate in the luminometer. If using a luminometer with injectors, program it to inject an equal volume (e.g., 100 µL) of the luciferase assay reagent into each well, followed immediately by the luminescence measurement.[15][17] For manual addition, add the reagent and quickly place the plate in the luminometer to measure the light output.

-

Data Analysis: The light output is typically measured in Relative Light Units (RLU). The background luminescence (from wells with lysate from untransfected cells) should be subtracted from the experimental readings.

Visualizing the Process

To further elucidate the enzymatic reaction and experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Enzymatic Reaction Pathway

Caption: Enzymatic reaction pathway of firefly luciferase.

Experimental Workflow for Luciferase Assay

Caption: General experimental workflow for a cell-based firefly luciferase assay.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 6. opastpublishers.com [opastpublishers.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 12. Catalytic rate (kcat) of luciferase for the o - Unspecified - BNID 111084 [bionumbers.hms.harvard.edu]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. takara.co.kr [takara.co.kr]

- 16. Firefly luciferase assay [bio-protocol.org]

- 17. cdn.origene.com [cdn.origene.com]

- 18. assaygenie.com [assaygenie.com]

The Specific Role of ATP and Mg2+ in the Luciferin-Luciferase Reaction: A Technical Guide

Abstract

The firefly luciferin-luciferase reaction is a cornerstone of bioluminescence-based technologies, widely employed in scientific research and drug development for its high sensitivity and specificity in detecting adenosine triphosphate (ATP). The reaction's absolute dependence on both ATP and divalent cations, primarily magnesium (Mg2+), is critical to its mechanism and application. This technical guide provides an in-depth examination of the precise biochemical roles of ATP and Mg2+ in this enzymatic process. We will dissect the function of ATP not only as a primary substrate but also as an allosteric activator, and detail the indispensable role of Mg2+ in forming the true substrate, the MgATP complex, which facilitates the adenylation of luciferin. This document summarizes key quantitative kinetic and binding data, presents detailed experimental protocols for studying these interactions, and provides visual diagrams of the core biochemical pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Reaction Mechanism

The light-emitting reaction catalyzed by firefly luciferase is a two-step process that involves the oxidative decarboxylation of D-luciferin.[1][2] This process is exceptionally efficient, with a quantum yield of approximately 0.41 under optimal conditions.[3]

The reaction proceeds as follows:

-

Adenylation of Luciferin : In the first step, the carboxyl group of D-luciferin is activated by reacting with ATP in the presence of Mg2+. This forms a luciferyl-adenylate (LH2-AMP) intermediate and releases inorganic pyrophosphate (PPi).[1][2][4]

-

Oxidative Decarboxylation : The luciferyl-adenylate intermediate then reacts with molecular oxygen (O2) to form a transient, high-energy dioxetanone ring.[1][4] This unstable intermediate rapidly decarboxylates, releasing carbon dioxide (CO2) and producing an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it releases a photon of light.[1]

During the reaction, the luciferase enzyme undergoes a significant conformational change, closing its domains around the substrates to exclude water, which would otherwise hydrolyze ATP and quench the light-producing reaction.[4]

The Role of Adenosine Triphosphate (ATP)

ATP plays a multifaceted role in the luciferin reaction, acting as both a key substrate and a regulatory molecule.[5][6]

ATP as the Primary Substrate

The primary function of ATP is to provide the energy and the adenylate group required to activate the luciferin molecule. The hydrolysis of the high-energy phosphoanhydride bond between the α- and β-phosphates of ATP drives the formation of the luciferyl-adenylate intermediate.[1] This adenylation step is critical as it converts the carboxyl group of luciferin into a much better leaving group (AMP), facilitating the subsequent oxidative decarboxylation.

The MgATP²⁻ Complex: The True Substrate

Kinetic studies have definitively shown that free ATP is not the substrate for luciferase. Instead, the enzyme specifically recognizes and binds the chelated complex of MgATP²⁻ .[7] Magnesium ions are an absolute requirement for the reaction, and they form a coordinated complex with the phosphate groups of ATP.[7] Uncomplexed ATP not only fails to support the reaction but also acts as a competitive inhibitor with respect to MgATP²⁻, binding to the active site without leading to a productive reaction.[7]

ATP as an Allosteric Activator

Beyond its role at the catalytic site, ATP can also function as an allosteric activator of luciferase.[1][5] Hyperbolic Lineweaver-Burk plots suggest that ATP can bind to a second, allosteric site on the enzyme.[1][5] When ATP binds to these allosteric sites, it increases the affinity of the enzyme's active site for the MgATP²⁻ substrate, enhancing the overall reaction rate.[1] This regulatory mechanism allows the enzyme's activity to be modulated by cellular energy levels.

The Role of Magnesium Ions (Mg²⁺)

The presence of Mg²⁺ is an absolute and indispensable requirement for luciferase activity.[7] Its role is intimately linked with that of ATP.

Absolute Requirement for Catalysis

Luciferase does not bind free Mg²⁺ ions directly; rather, Mg²⁺ must first form a complex with ATP.[7] This MgATP²⁻ complex is the true substrate that is recognized and bound by the enzyme's active site.[7] The coordination of Mg²⁺ with the β- and γ-phosphate groups of ATP is crucial for orienting the molecule correctly within the active site.

Facilitating Nucleophilic Attack and Stabilizing Products

The coordination of the Mg²⁺ ion has two primary chemical functions in the adenylation step:

-

Enhancing Electrophilicity : By coordinating with the negatively charged oxygen atoms of the phosphate groups, Mg²⁺ neutralizes some of the charge and withdraws electron density. This makes the α-phosphorus atom of ATP more electrophilic and thus more susceptible to nucleophilic attack by the carboxylate of luciferin.

-

Stabilizing the Leaving Group : Upon formation of the luciferyl-adenylate intermediate, pyrophosphate (PPi) is released. The Mg²⁺ ion helps to stabilize the negative charge on this leaving group, making the initial adenylation reaction more thermodynamically favorable.

Quantitative Analysis of ATP and Mg²⁺ Interaction

The efficiency of the luciferin-luciferase reaction is highly dependent on the concentrations of its substrates. The relationship is typically described using Michaelis-Menten kinetics.

Michaelis-Menten Kinetics

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. Studies have shown that firefly luciferase possesses two kinetically distinct sites for ATP, one responsible for the initial "flash" of light and another for the sustained "glow".

| Parameter | Value | Species / Condition | Reference |

| Km (ATP) - Flash Site | 110 µM (1.1 x 10⁻⁴ M) | Photinus pyralis | [6] |

| Km (ATP) - Glow Site | 20 µM (2 x 10⁻⁵ M) | Photinus pyralis | [6] |

| Km (ATP) | 49 µM | Diaphanes pectinealis | [8] |

| Km (ATP) | 92 µM | Diaphanes nubilus | [8] |

Table 1: Reported Michaelis Constants (Km) for ATP in the Firefly Luciferase Reaction.

Substrate Binding

Direct binding studies using techniques such as equilibrium dialysis have been performed to determine the stoichiometry of substrate binding to the luciferase enzyme.

| Molecule | Moles Bound per Mole of Luciferase (100,000 MW) | Method | Reference |

| MgATP²⁻ | 1 | Equilibrium Dialysis | [7] |

| ATP (uncomplexed) | 2 | Equilibrium Dialysis | [7] |

Table 2: Stoichiometry of ATP and MgATP²⁻ Binding to Firefly Luciferase.

This data supports the kinetic observations that there is a primary catalytic site for MgATP²⁻ and additional sites that can bind uncomplexed ATP, which may correspond to the allosteric and competitive inhibitory roles.[7]

Experimental Protocols

Determining the kinetic parameters of the luciferase reaction with respect to ATP and Mg²⁺ is a fundamental experiment. Below is a generalized protocol for assessing the ATP dependence of the reaction.

Protocol for Determining ATP Dependence of Luciferase

Objective: To determine the Michaelis constant (Km) of firefly luciferase for ATP by measuring the initial rate of light production at various ATP concentrations while keeping other substrates (luciferin, O₂) and Mg²⁺ in excess.

Materials:

-

Purified firefly luciferase enzyme

-

D-Luciferin substrate

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Magnesium sulfate (MgSO₄)

-

Tricine or Glycine-Tris buffer (pH ~7.8)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Nuclease-free water

-

Luminometer with an injector

-

Opaque 96-well microplates (white or black)

Reagent Preparation:

-

Assay Buffer (pH 7.8): 25 mM Tricine, 5 mM MgSO₄, 100 µM EDTA, 1 mM DTT. Prepare fresh and keep on ice. The high concentration of MgSO₄ ensures that it is not a limiting factor and that virtually all added ATP will be in the MgATP²⁻ form.

-

Luciferase Working Solution: Dilute the purified luciferase stock in cold Assay Buffer containing 0.1% BSA to a final concentration of approximately 1-10 nM. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the luminometer.

-

Luciferin Stock Solution (10 mM): Dissolve D-luciferin in Assay Buffer. Store in aliquots at -80°C, protected from light.

-

ATP Stock Solution (10 mM): Dissolve ATP in nuclease-free water. Determine the precise concentration spectrophotometrically (ε₂₅₉ = 15,400 M⁻¹cm⁻¹). Store in aliquots at -20°C.

-

ATP Serial Dilutions: Prepare a series of ATP dilutions in nuclease-free water to cover a range of final concentrations from approximately 0.1 * Km to 10 * Km (e.g., 1 µM to 1 mM).

Procedure:

-

Reaction Setup: In each well of a 96-well opaque plate, add 50 µL of the luciferase working solution.

-

Substrate Addition: To each well, add 50 µL of the Assay Buffer containing D-luciferin at a saturating concentration (e.g., final concentration of 200 µM).

-

Equilibration: Allow the plate to equilibrate to the desired reaction temperature (e.g., 25°C) for 5 minutes.

-

Initiate Reaction & Measure Luminescence:

-

Place the plate in the luminometer.

-

Set the luminometer to inject 25 µL of an ATP dilution into a well.

-

Measure the light emission immediately after injection. The "flash" kinetics require a rapid measurement, so an integration time of 1-10 seconds is typical.

-

Repeat the injection and measurement for each ATP concentration, including a no-ATP control for background subtraction.

-

-

Data Analysis:

-

Plot the initial reaction velocity (in Relative Light Units per second, RLU/s) against the final ATP concentration ([ATP]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])

-

From the fit, determine the values for Km and Vmax.

-

Conclusion

The roles of ATP and Mg²⁺ in the firefly luciferin-luciferase reaction are specific, synergistic, and essential. ATP serves as the energetic currency and adenylate donor for the activation of luciferin, and also acts as an allosteric modulator of enzyme activity. Mg²⁺ is not merely a cofactor but is integral to the formation of the true enzymatic substrate, MgATP²⁻, which it presents to the enzyme in a conformationally and electronically favorable state for catalysis. A thorough understanding of these roles and their quantitative parameters is critical for the robust design and interpretation of the vast array of bioluminescence-based assays used in modern biological research and drug discovery.

References

- 1. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of firefly luciferase in ATP-related assays of biomass, enzymes, and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An enhanced chimeric firefly luciferase-inspired enzyme for ATP detection and bioluminescence reporter and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. Regulatory effects of ATP and luciferin on firefly luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two kinetically distinguishable ATP sites in firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate-binding properties of firefly luciferase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

Firefly Luciferin as a Substrate for Firefly Luciferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the firefly luciferin-luciferase bioluminescent system, a cornerstone technology in modern biological research and drug discovery. This document details the biochemical underpinnings of this powerful tool, presents quantitative data for experimental design, and offers detailed protocols for its key applications.

The Core of Bioluminescence: The Luciferin-Luciferase Reaction

The characteristic glow of the firefly (Photinus pyralis) is the result of a highly efficient enzymatic reaction that converts chemical energy into light. This process is catalyzed by the enzyme firefly luciferase, which acts on its substrate, D-luciferin, in the presence of essential co-factors.

The reaction proceeds in two discrete steps:

-

Adenylation of Luciferin: In the presence of magnesium ions (Mg²⁺), firefly luciferase catalyzes the reaction of D-luciferin with adenosine triphosphate (ATP) to form luciferyl-adenylate (LH₂-AMP) and pyrophosphate (PPi).[1][2] This initial step "activates" the luciferin substrate.

-

Oxidative Decarboxylation: The luciferyl-adenylate intermediate then reacts with molecular oxygen in a process of oxidative decarboxylation. This reaction generates an electronically excited singlet state of oxyluciferin. As the excited oxyluciferin molecule decays to its ground state, it releases a photon of light.[1][2] The color of the emitted light can vary from yellow-green (around 560 nm) to red, depending on factors such as pH, temperature, and the specific luciferase enzyme structure.[3]

This ATP-dependent nature of the reaction is a critical feature that enables its widespread use in assays for cell viability and cytotoxicity.

Quantitative Data for Experimental Design

Precise experimental design requires a thorough understanding of the kinetic parameters and optimal conditions for the firefly luciferin-luciferase reaction. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Firefly Luciferase

| Parameter | Substrate | Value | Conditions |

| Km | D-Luciferin | 2.7 - 14.9 µM | In vitro |

| D-Luciferin | ~1 mM | In vivo[4] | |

| ATP | 49 - 92 µM | In vitro[5] | |

| Ki | Oxyluciferin | 0.50 ± 0.03 µM | Competitive inhibitor[6][7][8] |

| Dehydroluciferyl-AMP | 3.8 ± 0.7 nM | Tight-binding competitive inhibitor[6][7][8] | |

| Dehydroluciferyl-CoA | 0.88 ± 0.03 µM | Non-competitive inhibitor[9] | |

| L-Luciferin | 3 - 4 µM | Competitive inhibitor[10] |

Note: Km values can vary depending on the specific luciferase mutant and assay conditions.

Table 2: Optimal Reaction Conditions

| Parameter | Optimal Value/Range | Notes |

| pH | 7.8 - 8.0 | Activity decreases significantly at acidic pH. |

| Temperature | 25 - 30°C | Enzyme is fully inactivated at 45°C.[11] |

| Mg²⁺ Concentration | Essential co-factor | Typically included in assay buffers. |

Experimental Protocols

The firefly luciferin-luciferase system is versatile and forms the basis of several key experimental assays. Below are detailed methodologies for its most common applications.

Luciferase Reporter Gene Assay

This assay is widely used to study gene expression and regulation. A gene of interest's regulatory elements (promoter/enhancer) are cloned upstream of the luciferase gene in an expression vector. This construct is then introduced into cells. The resulting luminescence is proportional to the transcriptional activity of the regulatory element.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the log phase of growth at the time of the assay.

-

Transfect the cells with the luciferase reporter plasmid using a standard protocol.

-

Incubate the cells for 16-72 hours to allow for gene expression.[12]

-

-

Cell Lysis:

-

Remove the culture medium from the wells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add an appropriate volume of a passive lysis buffer (e.g., 20-100 µL for a 96-well plate).

-

Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete cell lysis.[13]

-

-

Luminescence Measurement:

-

Equilibrate the cell lysate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent (containing D-luciferin, ATP, and Mg²⁺) to each well. The volume added is typically equal to the volume of the cell lysate.

-

Immediately measure the luminescence using a luminometer. The signal is often transient ("flash" kinetics), so rapid measurement is crucial.

-

ATP Quantification Assay

This assay leverages the ATP-dependence of the luciferin-luciferase reaction to measure the concentration of ATP in a sample, which is often used as a proxy for cell viability.

Protocol:

-

Sample Preparation:

-

For suspension cells, transfer a known number of cells to a luminometer-compatible plate.

-

For adherent cells, remove the culture medium.

-

Add a cell lysis reagent to release intracellular ATP.

-

-

ATP Detection Cocktail Preparation:

-

Luminescence Measurement:

-

Add the ATP detection cocktail to the cell lysate.

-

Measure the luminescence immediately using a luminometer.

-

The amount of ATP in the experimental samples can be quantified by comparing the luminescence to a standard curve generated with known ATP concentrations.[14]

-

Applications in Drug Discovery and High-Throughput Screening

The sensitivity, wide dynamic range, and amenability to automation make the firefly luciferin-luciferase system an invaluable tool in drug discovery and high-throughput screening (HTS).

High-Throughput Screening (HTS)

Luciferase reporter gene assays are frequently adapted for HTS to screen large compound libraries for their effects on specific signaling pathways.

Workflow:

-

Assay Miniaturization: The assay is typically miniaturized to a 384- or 1536-well plate format to increase throughput and reduce reagent costs.[16]

-

Automated Liquid Handling: Robotic systems are used for cell plating, compound addition, and reagent dispensing to ensure consistency and speed.

-

One-Step "Add-and-Read" Reagents: Commercially available reagents combine cell lysis and substrate addition into a single step, simplifying the workflow.[16]

-

Data Analysis: Luminescence data is collected and analyzed to identify "hits" – compounds that significantly alter the luciferase signal.

Drug Discovery Signaling Pathways

The firefly luciferase system can be used to investigate a wide array of signaling pathways relevant to drug discovery. By placing the luciferase gene under the control of a promoter that is responsive to a specific pathway, researchers can monitor the activation or inhibition of that pathway. For example, a reporter construct with a STAT5 response element can be used to screen for inhibitors of the IL-15 signaling pathway, which is implicated in chronic inflammation and cancer.[17]

Advanced Substrates: The Future of Bioluminescence

Research into synthetic analogs of D-luciferin has led to the development of novel substrates with enhanced properties, such as red-shifted emission spectra. These "aminoluciferins" can produce light in the near-infrared range (600-700 nm), which allows for deeper tissue penetration in in vivo imaging studies.[1][18] Some of these analogs also exhibit improved kinetic properties and can be preferred substrates for wild-type or mutant firefly luciferases.[19]

Table 3: Bioluminescent Properties of Selected Luciferin Analogs

| Analog | Peak Emission Wavelength (nm) |

| D-Luciferin | 560 |

| 6'-Aminoluciferin (aLuc) | 591[20] |

| N-cyclobutylaminoluciferin (cybLuc) | 603[20] |

| CycLuc6 | 636[18] |

| CycLuc10 | 642[18] |

The continued development of novel luciferin analogs and engineered luciferase enzymes promises to further expand the applications of this remarkable bioluminescent system in research and medicine.

References

- 1. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 4. D-Luciferin | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Luciferase assay [bio-protocol.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. DSpace [repository.escholarship.umassmed.edu]

- 20. pubs.acs.org [pubs.acs.org]

The intricate Pathway of Light: An In-depth Technical Guide to the Biosynthesis of Firefly Luciferin

For Researchers, Scientists, and Drug Development Professionals

Firefly luciferin, the substrate for the light-emitting enzyme luciferase, is a cornerstone of bioluminescence research and a critical tool in a vast array of biomedical and drug discovery applications. Understanding its biosynthesis is paramount for optimizing existing technologies and developing novel probes and assays. This technical guide provides a comprehensive overview of the current understanding of firefly luciferin biosynthesis, detailing the core pathway, precursor molecules, and key enzymatic and chemical transformations. It further presents quantitative data from pivotal studies, detailed experimental protocols for relevant assays, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway: From Simple Precursors to a Light-Emitting Molecule

The biosynthesis of D-luciferin, the active form of firefly luciferin, is a fascinating example of how organisms construct complex molecules from readily available precursors. While the complete enzymatic machinery is yet to be fully elucidated, extensive research, particularly through isotope-labeling studies, has illuminated the primary route. The biosynthesis originates from two fundamental building blocks: two molecules of L-cysteine and one molecule of p-benzoquinone. The latter is believed to be derived from 1,4-hydroquinone in vivo.[1][2][3]

The proposed pathway can be summarized in the following key stages:

-

Formation of the Benzothiazole Ring: The process is initiated by the reaction of one molecule of L-cysteine with p-benzoquinone. This is followed by a critical decarboxylation step of the L-cysteine molecule, leading to the formation of the characteristic 6-hydroxybenzothiazole ring structure of luciferin.[1][2]

-

Addition of the Second Cysteine and Thiazoline Ring Formation: A second molecule of L-cysteine then condenses with the benzothiazole intermediate to form the thiazoline ring, resulting in the formation of L-luciferin.[1][2]

-

Stereochemical Inversion to the Active D-isoform: The final and crucial step is the conversion of the biosynthetically produced L-luciferin into the biologically active D-luciferin. While L-luciferin can be a competitive inhibitor of luciferase, only D-luciferin is efficiently oxidized to produce light.[4][5] This epimerization is thought to proceed through a luciferyl-CoA thioester intermediate, a reaction that may be catalyzed by luciferase itself or a related enzyme, highlighting the multi-functional nature of these proteins.[6][7]

It is important to note that a "luciferin regenerating enzyme" has been identified, which recycles the product of the light reaction, oxyluciferin, back to luciferin. This enzyme converts oxyluciferin to 2-cyano-6-hydroxybenzothiazole, which can then react with a cysteine molecule.[8][9] However, this is considered a salvage pathway rather than the de novo biosynthetic route.

Quantitative Insights into Luciferin Biosynthesis

Quantitative data on the biosynthesis of firefly luciferin is primarily derived from in vivo isotope-labeling experiments, where labeled precursors are introduced into fireflies, and the incorporation into luciferin is measured by mass spectrometry. The following tables summarize key quantitative findings from such studies.

| Precursor | Isotopic Label | Incorporation into Luciferin | Key Finding | Reference |

| L-Cysteine | 13C | Yes | Confirmed as a direct precursor for both the benzothiazole and thiazoline rings. | [1][2] |

| p-Benzoquinone | 14C, D4 | Yes | Confirmed as a direct precursor for the benzothiazole ring. | [1][2][10] |

| 1,4-Hydroquinone | 14C, D6 | Yes | Confirmed as a precursor, likely converted to p-benzoquinone in vivo. | [1][2] |

Table 1: Incorporation of Precursors into Firefly Luciferin. This table highlights the key molecules that have been experimentally verified as building blocks for luciferin biosynthesis.

| Parameter | Value | Conditions | Significance | Reference |

| L-luciferin Ki (luciferase inhibition) | 3-4 µM | In vitro luciferase assay | L-luciferin acts as a competitive inhibitor of the luciferase enzyme. | [5] |

| p-Benzoquinone toxicity (IC50 in E. coli) | ~25 µM | In vivo bacterial assay | Highlights the need for efficient conversion of this toxic precursor in the firefly. | [11] |

Table 2: Key Quantitative Parameters Related to Luciferin Biosynthesis and Interaction. This table provides context on the biological activity and challenges associated with the precursors and intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of firefly luciferin biosynthesis and its applications.

Stable Isotope-Labeling for Biosynthetic Pathway Elucidation

This protocol is based on the methods used to determine the precursors of firefly luciferin.[1][2]

Objective: To determine the incorporation of stable isotope-labeled compounds into firefly luciferin in living fireflies.

Materials:

-

Living fireflies (e.g., Luciola lateralis)

-

Stable isotope-labeled precursors (e.g., L-[U-13C3]-cysteine, 1,4-[D6]-hydroquinone)

-

Sterile water for injection

-

Micro-syringe

-

Methanol

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

LC/ESI-TOF-MS system

Procedure:

-

Preparation of Labeled Precursors: Dissolve the stable isotope-labeled compounds in sterile water to the desired concentration.

-

Injection: Using a micro-syringe, inject a small volume (e.g., 1 µL) of the labeled precursor solution into the lantern of an adult firefly.

-

Incubation: Keep the fireflies in a suitable environment for a specific period (e.g., 24 hours) to allow for the metabolism and incorporation of the labeled precursors.

-

Extraction of Luciferin: a. Flash-freeze the firefly lantern in liquid nitrogen. b. Homogenize the frozen tissue in methanol. c. Centrifuge the homogenate to pellet the cell debris. d. Collect the supernatant containing the extracted luciferin.

-

LC/ESI-TOF-MS Analysis: a. Inject the luciferin extract into the LC/ESI-TOF-MS system. b. Separate the components using a suitable chromatography method. c. Analyze the mass spectrum of the eluted luciferin to detect the mass shift corresponding to the incorporation of the stable isotopes. d. Compare the mass spectra of the labeled luciferin with that of an unlabeled standard to confirm incorporation and determine the labeling pattern.

Firefly Luciferase Reporter Assay

This protocol provides a general workflow for a standard firefly luciferase reporter assay used to measure gene expression.[1][12][13][14][15][16]

Objective: To quantify the activity of firefly luciferase as a reporter for gene expression in cultured cells.

Materials:

-

Cultured cells transfected with a luciferase reporter construct

-

Phosphate-buffered saline (PBS)

-

Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

-

Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT)

-

D-luciferin solution (e.g., 1 mM)

-

ATP solution (e.g., 0.5 mM)

-

Luminometer

Procedure:

-

Cell Lysis: a. Wash the cultured cells with PBS. b. Add an appropriate volume of Cell Lysis Buffer to the cells. c. Incubate at room temperature for a sufficient time to ensure complete lysis (e.g., 15 minutes). d. Collect the cell lysate.

-

Assay Reaction: a. In a luminometer tube, add a small volume of the cell lysate (e.g., 20 µL). b. Prepare the Luciferase Assay Reagent by mixing the Luciferase Assay Buffer with D-luciferin and ATP solutions. c. Inject the Luciferase Assay Reagent into the luminometer tube containing the cell lysate.

-

Luminescence Measurement: a. Immediately measure the light output using a luminometer. The measurement is typically integrated over a short period (e.g., 10 seconds). b. The light intensity is directly proportional to the luciferase activity in the cell lysate.

Chemical Synthesis of D-Luciferin

The chemical synthesis of D-luciferin is crucial for its use in research and biotechnology. The classical synthesis involves the condensation of 2-cyano-6-hydroxybenzothiazole (CBT) with D-cysteine.[8][14][17]

Objective: To chemically synthesize D-luciferin.

Materials:

-

2-cyano-6-hydroxybenzothiazole (CBT)

-

D-cysteine hydrochloride

-

Potassium carbonate (K2CO3)

-

Methanol

-

Water

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: a. Dissolve 2-cyano-6-hydroxybenzothiazole and D-cysteine hydrochloride in a mixture of methanol and water. b. Cool the reaction mixture in an ice bath.

-

Condensation Reaction: a. Slowly add a solution of potassium carbonate to the reaction mixture with constant stirring. b. Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

Purification: a. Acidify the reaction mixture to precipitate the crude D-luciferin. b. Collect the precipitate by filtration. c. Purify the crude product using a suitable method, such as recrystallization or high-performance liquid chromatography (HPLC), to obtain pure D-luciferin.

Visualizing the Core Processes

Diagrams are essential tools for understanding complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate clear and informative diagrams.

Biosynthetic Pathway of Firefly Luciferin

Caption: Proposed biosynthetic pathway of firefly luciferin from its precursors.

Experimental Workflow for a Luciferase Reporter Assay

Caption: A typical experimental workflow for a firefly luciferase reporter assay.

Conclusion and Future Directions

The biosynthesis of firefly luciferin is a testament to the elegant efficiency of natural product synthesis. While the core pathway involving L-cysteine and p-benzoquinone is now well-established, significant questions remain. The complete enzymatic cast responsible for catalyzing each step of the de novo synthesis is yet to be identified and characterized. Future research will undoubtedly focus on isolating and characterizing these enzymes, which will not only provide a deeper understanding of this fundamental biological process but also open up new avenues for the biotechnological production of luciferin and its analogs. For drug development professionals, a thorough understanding of this pathway is crucial for the rational design of novel bioluminescent probes and for interpreting data from luciferase-based screening assays. The continued exploration of firefly luciferin biosynthesis promises to further illuminate the intricate world of bioluminescence and expand its already vast applications in science and medicine.

References

- 1. med.emory.edu [med.emory.edu]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxyluciferin, a luminescence product of firefly luciferase, is enzymatically regenerated into luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ohsu.edu [ohsu.edu]

- 11. Applications of luciferin biosynthesis: Bioluminescence assays for l-cysteine and luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Live Cell Luciferase Assay Kit (ab253393) is not available | Abcam [abcam.co.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]

- 15. biotium.com [biotium.com]

- 16. researchgate.net [researchgate.net]

- 17. LC-MS and microscale NMR analysis of luciferin-related compounds from the bioluminescent earthworm Fridericia heliota - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Stability and Degradation of Firefly Luciferin Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Firefly luciferin, a key substrate in bioluminescence assays, is a sensitive molecule prone to degradation. Understanding its stability and degradation pathways is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development. This technical guide provides an in-depth overview of the factors influencing firefly luciferin stability, its primary degradation mechanisms, and recommended best practices for its handling and use.

Factors Influencing the Stability of Firefly Luciferin Solutions

The stability of D-luciferin in aqueous solutions is influenced by several key factors, including pH, temperature, light exposure, and the composition of the buffer.

Effect of pH

The pH of the solution is a critical determinant of luciferin stability. D-luciferin is most stable in slightly acidic to neutral conditions. At alkaline pH, the rate of degradation increases significantly. This is due to base-catalyzed oxidation and racemization reactions. If a solution becomes too alkaline, it may turn green, indicating the oxidation of luciferin.[1] For optimal stability, it is recommended to maintain the pH of luciferin solutions between 6.1 and 6.5.[2] Luciferin is known to be quite unstable at pH values below 6.5 and above 7.5.[3]

Effect of Temperature

Temperature plays a significant role in the stability of luciferin solutions. As with most chemical reactions, the rate of luciferin degradation increases with temperature. For long-term storage, it is crucial to keep luciferin solutions frozen, preferably at -80°C. While some reports suggest that frozen solutions can be stable for several months, it is generally recommended to use freshly prepared solutions for the most sensitive assays.[3] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. If a stock solution needs to be used multiple times, it is best to aliquot it into smaller, single-use volumes before freezing.

Effect of Light

D-luciferin is a photosensitive compound and should be protected from light to prevent photochemical degradation.[4][5][6] Exposure to light can lead to the formation of non-bioluminescent products, thereby reducing the effective concentration of luciferin in the solution and compromising assay performance. It is recommended to store luciferin powder and solutions in amber vials or containers wrapped in aluminum foil to block light.

Buffer Composition

The choice of buffer can also impact luciferin stability. While Tris-based buffers are common in biological assays, Tris-HCl should be avoided for preparing D-luciferin solutions. Tris-acetate buffer is a recommended alternative if a Tris buffer is required.[1] The presence of certain metal ions can also catalyze the oxidation of luciferin. Therefore, it is advisable to use high-purity, sterile, and ATP-free water and reagents for preparing luciferin solutions.[2]

Primary Degradation Pathways of Firefly Luciferin

The degradation of D-luciferin in solution primarily occurs through two main pathways: oxidation to dehydroluciferin and racemization to L-luciferin.

Oxidation to Dehydroluciferin

The most common degradation pathway for D-luciferin is its oxidation to dehydroluciferin. This process can occur through both enzymatic and non-enzymatic mechanisms. Dehydroluciferin is a potent inhibitor of the firefly luciferase enzyme. Its accumulation in luciferin solutions can lead to a significant underestimation of luciferase activity. The formation of dehydroluciferin is particularly favored at higher pH values.[2]

Racemization to L-Luciferin

D-luciferin is the biologically active enantiomer that serves as the substrate for firefly luciferase. However, under certain conditions, particularly at a higher pH, D-luciferin can undergo racemization to its stereoisomer, L-luciferin.[2] L-luciferin is not a substrate for the luciferase-catalyzed bioluminescent reaction and acts as a competitive inhibitor of the enzyme.[7] One study observed that after 21 days in solution, high concentrations of L-luciferin were present due to the racemization of D-luciferin.[8]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of firefly luciferin and luciferase under various conditions.

Table 1: Stability of Firefly Luciferase In Vitro

| Temperature (°C) | Half-life | Reference |

| 37 | ~3 minutes | [9] |

| 37 | ~1.6 hours (in solution) | [10] |

Table 2: Stability of Firefly Luciferase in Mammalian Cells

| Luciferin Concentration in Media | Half-life at 37°C | Reference |

| 10 µM | ~2 days | [10] |

| 1 mM | ~2 hours | [10] |

Experimental Protocols for Assessing Luciferin Stability

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique for separating and quantifying luciferin and its degradation products.

Objective: To separate and quantify D-luciferin, L-luciferin, and dehydroluciferin in a solution.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Luciferin solution sample

-

Standards for D-luciferin, L-luciferin, and dehydroluciferin

Procedure:

-

Sample Preparation: Dilute the luciferin solution sample in the initial mobile phase to a suitable concentration.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 330 nm for luciferin and dehydroluciferin.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B (linear gradient)

-

35-40 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Identify and quantify the peaks corresponding to D-luciferin, L-luciferin, and dehydroluciferin by comparing their retention times and peak areas with those of the standards.

Luminescence-Based Stability Assay

This method assesses the stability of a luciferin solution by measuring the decay in its ability to produce light in a luciferase-catalyzed reaction over time.

Objective: To determine the functional stability of a luciferin solution.

Materials:

-

Luminometer

-

Firefly luciferase enzyme solution

-

Luciferin solution to be tested

-

Assay buffer (e.g., 25 mM Tris-acetate, 10 mM MgSO₄, 1 mM EDTA, pH 7.8)

-

ATP solution (e.g., 10 mM)

Procedure:

-

Incubation: Incubate the luciferin solution under the desired test conditions (e.g., specific temperature, light exposure).

-

Sampling: At various time points, take an aliquot of the incubated luciferin solution.

-

Luminescence Measurement:

-

In a luminometer tube, mix the assay buffer, luciferase enzyme solution, and the luciferin aliquot.

-

Initiate the reaction by injecting the ATP solution.

-

Measure the light output immediately (peak intensity) and/or integrated over a specific time period (e.g., 10 seconds).

-

-

Data Analysis: Plot the luminescence signal as a function of incubation time. The decrease in signal over time reflects the degradation of luciferin. The half-life of the luciferin solution under the tested conditions can be calculated from the decay curve.

Visualizing Key Pathways and Workflows

Firefly Bioluminescence Signaling Pathway

The enzymatic reaction that produces light involves the adenylation of luciferin by ATP, followed by oxidation to form an unstable dioxetanone intermediate. The decomposition of this intermediate releases light.[11][12][13][14]

Caption: The firefly bioluminescence reaction pathway.

Luciferin Degradation Pathways

The primary degradation routes for D-luciferin are oxidation to dehydroluciferin and racemization to L-luciferin, both of which are influenced by factors like pH and the presence of oxygen.

Caption: Major degradation pathways of D-luciferin.

Experimental Workflow for Luciferin Stability Assessment

A typical workflow for assessing the stability of a luciferin solution involves controlled incubation followed by analysis using either HPLC or a luminescence-based assay.

Caption: Workflow for assessing luciferin solution stability.

Best Practices for Handling and Storing Luciferin Solutions

To ensure the integrity and performance of firefly luciferin solutions, the following best practices are recommended:

-

Storage: Store D-luciferin powder and stock solutions at -20°C or, for long-term storage, at -80°C.

-

Light Protection: Always protect luciferin from light by using amber vials or by wrapping containers with aluminum foil.

-

pH Control: Maintain the pH of luciferin solutions in the slightly acidic to neutral range (ideally pH 6.1-6.5).

-

Aliquotting: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes before freezing.

-

Fresh Preparation: For highly sensitive assays, it is always best to use freshly prepared luciferin solutions.

-

Purity of Reagents: Use high-purity, sterile, and ATP-free water and reagents for the preparation of all solutions.

-

Buffer Selection: Avoid using Tris-HCl buffers; Tris-acetate is a more suitable alternative if a Tris-based buffer is necessary.

By adhering to these guidelines, researchers can minimize the degradation of firefly luciferin, leading to more accurate and reliable results in their bioluminescence-based assays.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. neolab.de [neolab.de]

- 4. bumc.bu.edu [bumc.bu.edu]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 6. sites.duke.edu [sites.duke.edu]

- 7. Firefly luciferase can use L-luciferin to produce light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In-depth Characterization of Firefly Luciferase as a Reporter of Circadian Gene Expression in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 12. firefly bioluminescence | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

Illuminating the Spectrum: A Technical Guide to the Factors Influencing Firefly Luciferin's Light Emission

For Researchers, Scientists, and Drug Development Professionals

The ethereal glow of the firefly, a hallmark of summer evenings, is the result of a highly efficient biochemical reaction catalyzed by the enzyme luciferase on its substrate, luciferin. The color of this bioluminescence, however, is not constant, spanning a spectrum from green to red. This variability is not a random occurrence but is governed by a precise interplay of environmental and structural factors. Understanding these factors is paramount for researchers leveraging the luciferase-luciferin system in a myriad of applications, from reporter gene assays and cellular imaging to drug discovery and environmental monitoring. This in-depth technical guide delineates the core factors that modulate the light emission spectrum of firefly luciferin, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Principles of Bioluminescence Color Modulation

The emission of light in the firefly bioluminescence system originates from the decay of an electronically excited oxyluciferin molecule to its ground state. The energy difference between these states dictates the wavelength, and thus the color, of the emitted photon. A larger energy gap results in shorter wavelength (greener) light, while a smaller energy gap produces longer wavelength (redder) light. The prevailing scientific consensus suggests that the color of the emitted light is primarily determined by the microenvironment of the luciferase active site, which influences the chemical form and conformation of the excited oxyluciferin.[1][2]

Two main hypotheses, which are not mutually exclusive, explain the color variation:

-

Keto-Enol Tautomerism: The excited oxyluciferin can exist in two tautomeric forms: a keto form and an enol form. The keto form is associated with red light emission, while the enol form is linked to yellow-green light.[3] The enzyme's active site can influence the equilibrium between these two forms.

-

Microenvironment Polarity and Rigidity: The polarity and rigidity of the amino acid residues surrounding the oxyluciferin molecule can affect the energy levels of its excited state. A more polar or flexible environment can lead to a red shift in the emission spectrum.[4][5]

The following sections will delve into the specific factors that influence these fundamental principles.

Quantitative Analysis of Influencing Factors

The light emission spectrum of firefly luciferin is exquisitely sensitive to a range of factors. The following tables summarize the quantitative effects of pH, temperature, luciferase mutations, and luciferin analogues on the emission maximum (λmax).

Table 1: Effect of pH on the Bioluminescence Emission Spectrum of Firefly Luciferase

| Luciferase Species | pH | Emission Maximum (λmax) (nm) | Reference |

| Photinus pyralis | 8.0 | ~562 | [6] |

| Photinus pyralis | < 6.5 | ~616 | [6] |

| Macrolampis sp2 | 8.0 | ~569 | [1] |

| Macrolampis sp2 | 6.5 | Red-shifted from 569 nm | [1] |

| Amydetes viviani | 8.0 | ~539 | [1] |

| Amydetes viviani | 6.5 | Minor red-shift from 539 nm | [1] |

| Cratomorphus distinctus | 8.0 | ~550 | [1] |

| Cratomorphus distinctus | 6.5 | Moderate red-shift from 550 nm | [1] |

Table 2: Effect of Temperature on the Bioluminescence Emission Spectrum of Firefly Luciferase

| Luciferase Species | Temperature (°C) | Emission Maximum (λmax) (nm) | Reference |

| Photinus pyralis | 25 | ~560 | [7] |

| Photinus pyralis | 37 | ~612 | [7] |

| Sclerotia substriata | 28 | Not specified, baseline | [8] |

| Sclerotia substriata | 34 | Red-shifted from baseline | [8] |

| Sclerotia substriata | 10.5 | Blue-shifted from baseline | [8] |

Table 3: Emission Spectra of Photinus pyralis Luciferase Mutants

| Mutation | Emission Maximum (λmax) (nm) | Reference |

| Wild-type | 558 | [9] |

| N229T | >600 | [9] |

| I237V | >600 | [9] |

| L286V | >600 | [9] |

| T352M | >600 | [9] |

| H431R | >600 | [9] |

| S284T | 615 | [9] |

| V241I/G246A/F250S | 549 | [9] |

Table 4: Bioluminescence Emission of Luciferin Analogues with Wild-Type Photinus pyralis Luciferase

| Luciferin Analogue | Emission Maximum (λmax) (nm) | Reference |

| D-Luciferin | 560 | [10] |

| Infra-luciferin | >700 | [11] |

| CycLuc1 | ~600 | [12] |

| Akalumine-HCl | ~680 | [12] |

| NH2-NpLH2 | 700 | [12] |

Experimental Protocols

1. Measurement of Bioluminescence Spectra

This protocol describes a general method for measuring the bioluminescence emission spectrum of firefly luciferase under varying conditions (e.g., pH, temperature).